N-(2-(5-benzyl-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-5-bromofuran-2-carboxamide
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Overview
Description
N-(2-(5-benzyl-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-5-bromofuran-2-carboxamide is a complex organic compound that features a pyrazolo[3,4-d]pyrimidine core. This compound is of significant interest due to its potential applications in medicinal chemistry, particularly as a scaffold for drug development. The presence of both pyrazolo[3,4-d]pyrimidine and furan moieties suggests that it may exhibit unique biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(5-benzyl-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-5-bromofuran-2-carboxamide typically involves multi-step organic reactions. One common approach starts with the preparation of the pyrazolo[3,4-d]pyrimidine core, which can be synthesized through the condensation of hydrazine with a suitable carbonyl compound, followed by cyclization. The furan moiety is then introduced via a bromination reaction, and the final coupling step involves the formation of the carboxamide linkage .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of high-throughput screening methods to identify the most efficient catalysts and reaction conditions. Additionally, the process would need to be scaled up to accommodate large-scale production, which may involve continuous flow chemistry techniques to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
N-(2-(5-benzyl-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-5-bromofuran-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized analogs .
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, particularly in the development of new heterocyclic compounds
Biology: Its unique structure makes it a candidate for studying enzyme inhibition and receptor binding, which can provide insights into biological pathways and mechanisms
Medicine: The compound’s potential as a drug scaffold means it could be used in the development of new therapeutics, particularly for diseases where pyrazolo[3,4-d]pyrimidine derivatives have shown efficacy
Industry: In industrial applications, the compound could be used in the development of new materials or as a catalyst in chemical reactions
Mechanism of Action
The mechanism of action of N-(2-(5-benzyl-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-5-bromofuran-2-carboxamide is not fully understood, but it is believed to involve interaction with specific molecular targets such as enzymes or receptors. The pyrazolo[3,4-d]pyrimidine core is known to interact with kinase enzymes, potentially inhibiting their activity and affecting cellular signaling pathways. This interaction can lead to various biological effects, including anti-inflammatory and anticancer activities .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine derivatives: These compounds share the same core structure and have been studied for their biological activities, particularly as kinase inhibitors
Furan derivatives: Compounds containing the furan moiety are known for their diverse biological activities and can serve as useful analogs for comparison
Uniqueness
N-(2-(5-benzyl-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-5-bromofuran-2-carboxamide is unique due to the combination of its pyrazolo[3,4-d]pyrimidine and furan moieties. This dual functionality may confer distinct biological activities and make it a valuable scaffold for drug development .
Biological Activity
N-(2-(5-benzyl-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-5-bromofuran-2-carboxamide is a synthetic compound belonging to the pyrazolo[3,4-d]pyrimidine class. This compound is notable for its diverse biological activities, particularly in medicinal chemistry, where it is explored for potential therapeutic applications.
Chemical Structure and Properties
The compound features a complex structure characterized by:
- Core Structure : A pyrazolo[3,4-d]pyrimidine ring.
- Substituents : A benzyl group at the 5-position and a furan-2-carboxamide moiety.
The molecular formula can be summarized as follows:
Property | Value |
---|---|
Molecular Weight | 486.4 g/mol |
CAS Number | 922027-05-2 |
Chemical Structure | C₁₈H₁₈BrN₃O₂ |
Biological Activity
The biological activity of this compound has been investigated in various studies, revealing several key areas of interest:
Anticancer Activity
Research indicates that compounds in the pyrazolo[3,4-d]pyrimidine class exhibit significant anticancer properties. For instance:
- Mechanism of Action : The compound may induce apoptosis in cancer cells by activating caspase pathways and inhibiting cell proliferation.
- Case Studies : In vitro studies have shown that derivatives similar to this compound can inhibit the growth of various cancer cell lines, including breast and lung cancer cells .
Antimicrobial Properties
Another area of exploration is the antimicrobial activity of this compound:
- Broad-Spectrum Activity : Preliminary studies suggest effectiveness against both Gram-positive and Gram-negative bacteria.
- Synergistic Effects : Combinations with other antimicrobial agents have shown enhanced efficacy in overcoming bacterial resistance .
Synthesis and Analytical Methods
The synthesis of this compound typically involves:
- Multi-Step Reactions : Standard organic reactions such as condensation and cyclization.
- Characterization Techniques : High Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are employed to confirm product identity and purity .
Research Findings
Recent studies have highlighted several important findings regarding the biological activity of this compound:
Properties
IUPAC Name |
N-[2-(5-benzyl-4-oxopyrazolo[3,4-d]pyrimidin-1-yl)ethyl]-5-bromofuran-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16BrN5O3/c20-16-7-6-15(28-16)18(26)21-8-9-25-17-14(10-23-25)19(27)24(12-22-17)11-13-4-2-1-3-5-13/h1-7,10,12H,8-9,11H2,(H,21,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XQDUYIIEJHYDJZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C=NC3=C(C2=O)C=NN3CCNC(=O)C4=CC=C(O4)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16BrN5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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